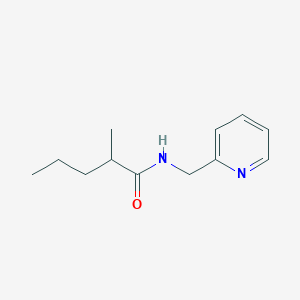
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione, also known as HET0016, is a small molecule inhibitor that targets the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase has been shown to have potential therapeutic benefits in various diseases, including hypertension, cancer, and ischemic stroke.
Mechanism of Action
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and renal function. Inhibition of 20-HETE synthase by 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione leads to a decrease in the synthesis of 20-HETE, which results in vasodilation and decreased blood pressure.
Biochemical and Physiological Effects:
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to have various biochemical and physiological effects. In vitro studies have shown that 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione inhibits the synthesis of 20-HETE in a dose-dependent manner. In vivo studies have shown that 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione decreases blood pressure and improves renal function in hypertensive animal models. 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has also been shown to inhibit the growth and metastasis of various cancer cell lines in vitro and in vivo.
Advantages and Limitations for Lab Experiments
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. Another advantage is that it has been extensively studied and has shown potential therapeutic benefits in various diseases. One limitation is that it is a non-specific inhibitor that may affect other enzymes in addition to 20-HETE synthase. Another limitation is that its effectiveness may vary depending on the disease model and the dose used.
Future Directions
There are several future directions for research on 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione. One area of research is the development of more specific inhibitors of 20-HETE synthase that do not affect other enzymes. Another area of research is the identification of biomarkers that can predict the response to 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione treatment in different diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione in humans.
Synthesis Methods
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione can be synthesized using a multistep approach starting from commercially available starting materials. The synthesis involves the reaction of 4-methoxybenzyl bromide with 2,2,6-trimethyl-4H-1,3-dioxin-4-one to form the intermediate 6-(4-methoxybenzyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one. This intermediate is then reacted with thiosemicarbazide to form 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione.
Scientific Research Applications
6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been extensively studied in various preclinical and clinical studies. It has been shown to have potential therapeutic benefits in the treatment of hypertension, cancer, and ischemic stroke. In hypertension, 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to decrease blood pressure by inhibiting the synthesis of 20-HETE, which is a potent vasoconstrictor. In cancer, 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to inhibit the growth and metastasis of various cancer cell lines by targeting the 20-HETE pathway. In ischemic stroke, 6-hydroxy-1-(4-methoxybenzyl)-4,4,6-trimethyltetrahydro-2(1H)-pyrimidinethione has been shown to reduce brain damage and improve neurological function by inhibiting the synthesis of 20-HETE.
properties
IUPAC Name |
6-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-diazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c1-14(2)10-15(3,18)17(13(20)16-14)9-11-5-7-12(19-4)8-6-11/h5-8,18H,9-10H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVULEVKYPXEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(N(C(=S)N1)CC2=CC=C(C=C2)OC)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1-(4-methoxy-benzyl)-4,4,6-trimethyl-tetrahydro-pyrimidine-2-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4893499.png)
![4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4893501.png)
![1'-ethyl-7',8'-dimethoxy-3'-phenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B4893521.png)
![3-bromo-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4893540.png)
![N-cyclopropyl-4-methoxy-3-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4893548.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B4893551.png)

![propyl 2-[(4'-methyl-4-biphenylyl)oxy]propanoate](/img/structure/B4893553.png)

![3-{[1-(1-adamantyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4893581.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4893588.png)
